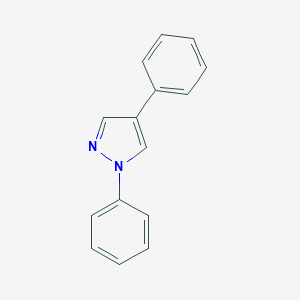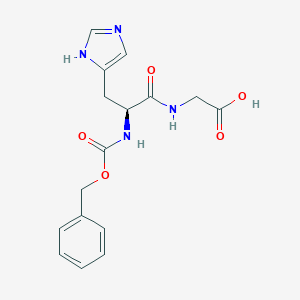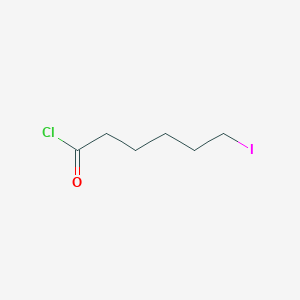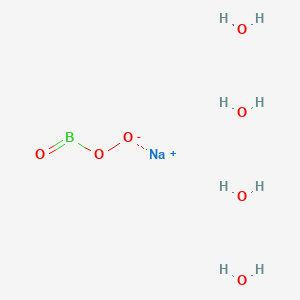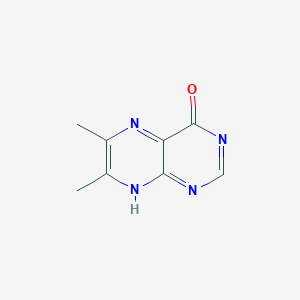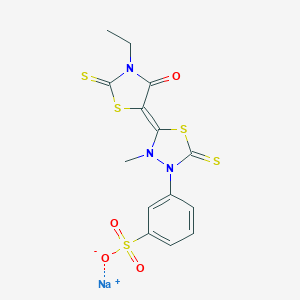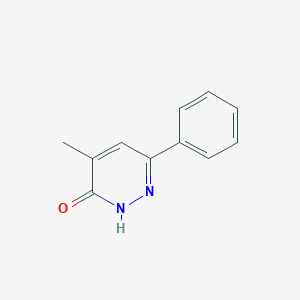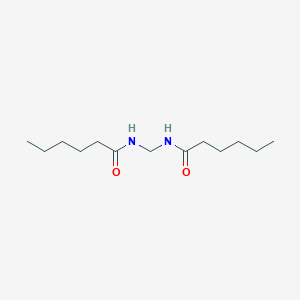
Bis(hexanamido)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hexanamido)methane, also known as BHAM, is an organic compound that has gained significant attention in scientific research due to its diverse applications. BHAM is a chelating agent that can form stable complexes with a variety of metal ions, making it useful in various fields such as catalysis, medicine, and materials science. In
Aplicaciones Científicas De Investigación
Bis(hexanamido)methane has found numerous applications in scientific research, particularly in the fields of catalysis and medicine. Bis(hexanamido)methane can be used as a ligand in catalytic reactions to enhance the efficiency of the process. Bis(hexanamido)methane complexes with metal ions have been used as catalysts in various reactions such as epoxidation, hydrolysis, and dehydrogenation.
In medicine, Bis(hexanamido)methane has been studied as a potential therapeutic agent for various diseases. Bis(hexanamido)methane has been shown to exhibit antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Bis(hexanamido)methane has also been studied for its potential to inhibit cancer cell growth by inducing apoptosis.
Mecanismo De Acción
Bis(hexanamido)methane's mechanism of action is based on its ability to form stable complexes with metal ions. Bis(hexanamido)methane can chelate metal ions such as iron, copper, and zinc, which are essential for various biological processes. By chelating these metal ions, Bis(hexanamido)methane can disrupt the function of enzymes and proteins that require them, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Bis(hexanamido)methane has been shown to have various biochemical and physiological effects. Bis(hexanamido)methane complexes with metal ions can inhibit the activity of enzymes that require these metal ions, leading to a range of effects such as antimicrobial activity, inhibition of cancer cell growth, and anti-inflammatory effects. Bis(hexanamido)methane has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(hexanamido)methane has several advantages for use in lab experiments. Bis(hexanamido)methane is a stable compound that can be easily synthesized and purified. Bis(hexanamido)methane can form stable complexes with a range of metal ions, making it useful in various catalytic reactions and as a potential therapeutic agent. However, Bis(hexanamido)methane has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are numerous future directions for Bis(hexanamido)methane research. One area of interest is the development of Bis(hexanamido)methane-based catalysts for various reactions. Bis(hexanamido)methane complexes with metal ions have shown promise as catalysts for epoxidation, hydrolysis, and dehydrogenation reactions. Another area of interest is the development of Bis(hexanamido)methane-based therapeutics for various diseases. Bis(hexanamido)methane has shown potential as an antimicrobial agent and as a potential inhibitor of cancer cell growth. Further research is needed to explore the full potential of Bis(hexanamido)methane in these areas.
Métodos De Síntesis
Bis(hexanamido)methane can be synthesized through a reaction between hexamethylenediamine and methyl chloroformate in the presence of a base such as triethylamine. The reaction produces Bis(hexanamido)methane as a white crystalline solid with a yield of up to 90%. The purity of the compound can be improved through recrystallization or column chromatography.
Propiedades
Número CAS |
10436-10-9 |
|---|---|
Nombre del producto |
Bis(hexanamido)methane |
Fórmula molecular |
C13H26N2O2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
N-[(hexanoylamino)methyl]hexanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-5-7-9-12(16)14-11-15-13(17)10-8-6-4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
WTUJBBPJCGLLKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
SMILES canónico |
CCCCCC(=O)NCNC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



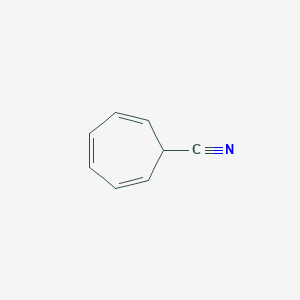
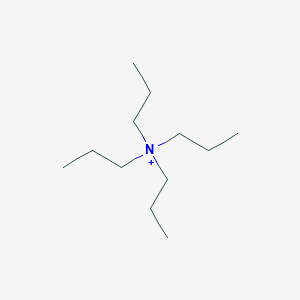
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)

